molecular formula C24H25NO2 B12626168 (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920802-97-7

(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine

Cat. No.: B12626168
CAS No.: 920802-97-7
M. Wt: 359.5 g/mol
InChI Key: UFZWHZBVXCKIRM-DEOSSOPVSA-N
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Description

(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chiral morpholine derivative characterized by the presence of benzyl and benzyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, 4-hydroxybenzaldehyde, and morpholine.

    Formation of Benzyloxybenzaldehyde: 4-Hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate to form 4-benzyloxybenzaldehyde.

    Formation of Benzylmorpholine: Morpholine is reacted with benzyl bromide to form benzylmorpholine.

    Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with benzylmorpholine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

    Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzaldehyde derivatives, alcohol derivatives, and substituted morpholine compounds.

Scientific Research Applications

(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of morpholine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with specific molecular targets. The benzyl and benzyloxy groups enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine
  • (2R)-2-[4-(Benzyloxy)-3-methoxyphenyl]pyrrolidine

Uniqueness

(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and benzyloxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

920802-97-7

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(2R)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m0/s1

InChI Key

UFZWHZBVXCKIRM-DEOSSOPVSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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